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molecular formula C14H23BN2O4S B8070791 Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine

Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine

Cat. No. B8070791
M. Wt: 326.2 g/mol
InChI Key: WVHNVROSLBGKJA-UHFFFAOYSA-N
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Patent
US08822503B2

Procedure details

Dimethylsulfamoyl chloride (492 mg) and triethylamine (0.95 mL) were added to a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (500 mg) in chloroform (5 mL), and the mixture was stirred at room temperature overnight. The reaction solution was concentrated and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:0→2:1) to give the title compound as a pale orange powder (427 mg).
Quantity
492 mg
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:7])[S:3](Cl)(=[O:5])=[O:4].C(N(CC)CC)C.[CH3:15][C:16]1([CH3:30])[C:20]([CH3:22])([CH3:21])[O:19][B:18]([C:23]2[CH:29]=[CH:28][C:26]([NH2:27])=[CH:25][CH:24]=2)[O:17]1>C(Cl)(Cl)Cl>[CH3:1][N:2]([CH3:7])[S:3](=[O:5])(=[O:4])[NH:27][C:26]1[CH:25]=[CH:24][C:23]([B:18]2[O:19][C:20]([CH3:22])([CH3:21])[C:16]([CH3:30])([CH3:15])[O:17]2)=[CH:29][CH:28]=1

Inputs

Step One
Name
Quantity
492 mg
Type
reactant
Smiles
CN(S(=O)(=O)Cl)C
Name
Quantity
0.95 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(N)C=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:0→2:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(S(NC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)(=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 427 mg
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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